molecular formula C19H20ClNO2 B5525759 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5525759
M. Wt: 329.8 g/mol
InChI Key: HLBAASFZTYUPFL-UHFFFAOYSA-N
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Description

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a tetrahydroquinoline core linked to a 4-chloro-3,5-dimethylphenoxyacetyl group, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 4-chloro-3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetyl-tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features may allow it to intercalate with DNA, thereby affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3,5-dimethylphenoxyacetic acid
  • 4-chloro-3,5-dimethylphenol
  • 1,2,3,4-tetrahydroquinoline derivatives

Uniqueness

1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of a tetrahydroquinoline core and a 4-chloro-3,5-dimethylphenoxyacetyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity or stability, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-13-10-16(11-14(2)19(13)20)23-12-18(22)21-9-5-7-15-6-3-4-8-17(15)21/h3-4,6,8,10-11H,5,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBAASFZTYUPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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